N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine
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Overview
Description
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its biological activity and stability. This compound is primarily used in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Benzoylation: The N6 position of the adenine base is benzoylated using benzoyl chloride in the presence of a base like pyridine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine can undergo oxidation reactions, particularly at the adenine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Oxidized derivatives of the adenine base.
Reduction: Hydroxylated derivatives.
Substitution: Substituted nucleoside analogs with different functional groups at the 2’ position.
Scientific Research Applications
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine has several applications in scientific research:
Oncology: It has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells.
Cardiovascular Medicine: As a smooth muscle vasodilator, it is used to study the effects of vasodilation on cardiovascular function and to develop treatments for conditions like hypertension and angina.
Molecular Biology: It serves as a tool in molecular biology research to study nucleoside metabolism and the mechanisms of nucleoside analogs.
Pharmaceutical Development: It is used in the development of new therapeutic agents, particularly for antiviral and anticancer therapies.
Mechanism of Action
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine exerts its effects primarily through its interaction with cellular enzymes and receptors. The compound is incorporated into DNA or RNA, leading to chain termination or mutations that inhibit cell proliferation. It also acts as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism, thereby increasing the levels of adenosine and its analogs, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Fludarabine Phosphate: A chemotherapy agent used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Comparison: N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is unique due to its fluorine substitution at the 2’ position and benzoyl group at the N6 position. These modifications enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit adenosine deaminase and induce apoptosis in cancer cells makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C17H16FN5O4 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13?,17-/m1/s1 |
InChI Key |
HLJZTLWDAQVZBU-NEIGDEDZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H](C([C@H](O4)CO)O)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
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